Product packaging for trans-ACBD(Cat. No.:CAS No. 73550-55-7)

trans-ACBD

Numéro de catalogue: B1669083
Numéro CAS: 73550-55-7
Poids moléculaire: 159.14 g/mol
Clé InChI: GGMYWPBNZXRMME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview and Historical Context of ACBD Research

The investigation into cyclobutane (B1203170) derivatives has a history marked by early misidentifications. The synthesis of 1,3-cyclobutanedicarboxylic acid, a related compound, was explored by numerous chemists from 1881, but many syntheses reported before 1950 were later found to be incorrect. okstate.edu It was not until 1950 that Deutsch and Buchman clarified a long-standing misconception from a synthesis originally performed by Markownikoff and Krestownikoff in 1881. okstate.edu

Modern research has focused on amino acid derivatives of cyclobutane, such as ACBD, for their potential pharmacological applications. ontosight.ai These compounds are valuable tools for studying the interactions between neurotransmitters and their receptors. Specifically, conformationally restricted amino acids like ACBD and its fluorinated analogs are used to investigate the L-type amino acid transporter system, which is crucial for the uptake of amino acids in tumor cells. nih.gov The study of these molecules helps in understanding the mechanisms of neurological disorders and in the development of potential therapeutic agents. ontosight.airesearchgate.net

Isomeric Forms of ACBD: cis-ACBD and trans-ACBD

1-Aminocyclobutane-1,3-dicarboxylic acid exists in two isomeric forms: cis-ACBD and this compound. These isomers are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

In the cis-isomer, the amino group and one of the carboxylic acid groups are situated on the same side of the cyclobutane ring. ontosight.ai Conversely, in the trans-isomer, these functional groups are on opposite sides of the ring. This structural difference significantly influences the molecule's polarity and biological activity. The cis-isomer is asymmetrical, resulting in a net dipole moment, making it a polar molecule. The trans-isomer, however, is more symmetrical, which can lead to the cancellation of individual bond dipoles and a zero or near-zero net dipole moment, rendering it non-polar. brainly.in

This stereoisomerism is a critical factor in the pharmacological profile of ACBD. The distinct spatial arrangements of the functional groups in cis- and this compound lead to different binding affinities and activities at various biological targets, such as enzymes and receptors. ontosight.ainih.govmdpi.com For instance, cis-ACBD is known to be a potent and selective inhibitor of the high-affinity, Na+-dependent plasma membrane glutamate (B1630785) transporter. medchemexpress.com The differing biological activities of these isomers are a subject of ongoing research, particularly in the context of developing targeted therapeutic agents. ontosight.ainih.govmdpi.com

Propertycis-ACBDThis compound
Arrangement of Functional Groups Amino and a carboxyl group on the same side of the cyclobutane ring. ontosight.aiAmino and a carboxyl group on opposite sides of the cyclobutane ring. brainly.in
Symmetry AsymmetricSymmetric
Polarity PolarNon-polar
Known Activity Potent and selective inhibitor of the high-affinity, Na+-dependent plasma membrane glutamate transporter. medchemexpress.comNoted as a potent inhibitor of Excitatory Amino Acid Transporters (EAAT). scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4 B1669083 trans-ACBD CAS No. 73550-55-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-aminocyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYWPBNZXRMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922431, DTXSID601312880
Record name 1-Aminocyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,4-Methanoglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73550-55-7, 117488-23-0
Record name 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Methanoglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminocyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,4-Methanoglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Aminocyclobutane-cis-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Aminocyclobutane 1,3 Dicarboxylic Acid and Its Derivatives

Stereoselective Synthesis of ACBD Isomers

The spatial arrangement of the functional groups in 1-aminocyclobutane-1,3-dicarboxylic acid dictates its biological activity. Consequently, stereoselective synthesis of the cis and trans isomers is crucial. The key starting material for both isomers is often 3-oxocyclobutanecarboxylic acid.

Synthesis of cis-ACBD

The synthesis of the cis isomer of 1-aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD) is achieved through a synthetic pathway starting from 3-oxocyclobutanecarboxylic acid. This starting material can be prepared from acetone, bromine, and malononitrile (B47326) through a three-step process involving a cyclization reaction. google.com

The synthesis of cis-ACBD from 3-oxocyclobutanecarboxylic acid involves the formation of a hydantoin (B18101) intermediate, followed by hydrolysis. The specific stereochemical outcome is controlled during the reaction sequence to yield the desired cis configuration.

Synthesis of trans-ACBD

The trans isomer of 1-aminocyclobutane-1,3-dicarboxylic acid (this compound) has been synthesized utilizing two primary methods starting from 3-oxocyclobutanecarboxylic acid: a modified Bucherer-Bergs reaction and a Strecker synthesis. acs.org

In the modified Bucherer-Bergs synthesis, 3-oxocyclobutanecarboxylic acid is reacted with potassium cyanide, ammonium (B1175870) carbonate, and ammonium chloride. This one-pot reaction proceeds through the formation of a spirohydantoin intermediate. The subsequent hydrolysis of this intermediate yields a mixture of cis- and this compound, from which the trans isomer can be isolated. The Bucherer-Bergs reaction mechanism involves the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (B1221849) to form an aminonitrile. Intramolecular cyclization and subsequent rearrangement produce the hydantoin ring. alfa-chemistry.comwikipedia.org

Alternatively, the Strecker synthesis provides another route to this compound. This method also begins with 3-oxocyclobutanecarboxylic acid, which is converted to an aminonitrile intermediate that is subsequently hydrolyzed to afford the final amino acid.

Method Starting Material Key Intermediates Product
Bucherer-Bergs3-Oxocyclobutanecarboxylic acidSpirohydantoinThis compound
Strecker Synthesis3-Oxocyclobutanecarboxylic acidAminonitrileThis compound

Synthesis of Substituted 1-Aminocyclobutane-1,3-dicarboxylic Acid Derivatives

To explore the structure-activity relationships and to develop compounds with improved properties, various substituted derivatives of ACBD have been synthesized. These include the incorporation of fluorine, boron, and alkyl or alkenyl groups onto the cyclobutane (B1203170) ring.

Synthesis of Fluorinated ACBD Analogues

Fluorination can significantly alter the biological properties of molecules. The synthesis of fluorinated ACBD analogues has been a key area of research, particularly for applications in positron emission tomography (PET).

anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-18F-FACBC)

The radiosynthesis of anti-18F-FACBC, a PET tracer for tumor imaging, is achieved through a nucleophilic fluorination reaction. nih.gov The precursor, syn-1-(N-(t-butoxycarbonyl)amino)-3-trifluoromethanesulfonoxy-1-cyclobutanecarboxylic acid methyl ester, is reacted with [18F]fluoride. nih.gov This is followed by hydrolysis of the protecting groups to yield the final product. Automated radiosynthesis of anti-18F-FACBC has been developed, providing the tracer with high radiochemical purity. nih.gov

1-amino-3,3-difluorocyclobutanecarboxylic acid

A fluorinated analogue, 1-amino-3,3-difluorocyclobutanecarboxylic acid, has been synthesized in a multi-step sequence starting from acetone. researchgate.net A pivotal step in this synthesis is the transformation of a ketone functional group into a difluoromethylene group (CF2) using morpholino-sulfur trifluoride. researchgate.net

Compound Key Synthetic Step
anti-18F-FACBCNucleophilic fluorination with [18F]fluoride
1-amino-3,3-difluorocyclobutanecarboxylic acidConversion of a ketone to a CF2 group

Synthesis of Boronated Aminocyclobutanecarboxylic Acid Derivatives

Boronated amino acids are of interest for their potential use in boron neutron capture therapy (BNCT). A novel boronated aminocyclobutanecarboxylic acid, 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid, has been synthesized. acs.orgresearchgate.net

The synthesis commences with the readily available 3-(bromomethyl)cyclobutanone (B1337481) ketal. researchgate.netacs.org A key strategic step in the multi-step synthesis is the generation of an alkenyl group via a selenoxide elimination in the presence of a hydantoin moiety. The hydantoin is formed using Bucherer-Strecker methodology, and subsequent hydroboration of the alkene and hydrolysis of the hydantoin and boronic ester yield the target boronated amino acid. acs.orgresearchgate.net

Synthesis of 2-Substituted Cyclobutane Amino Acids

The introduction of substituents at the 2-position of the cyclobutane ring has led to the synthesis of novel amino acids with potential biological activity.

1-amino-2-methylcyclobutane-1-carboxylic acids and 1-amino-2-methylenecyclobutane-1-carboxylic acid

Synthesis of Amino-Hydroxymethylcyclobutane Carboxylic Acids

The synthesis of amino-hydroxymethylcyclobutane carboxylic acids is a key area of research, as these compounds can serve as precursors for radiolabeled imaging agents or possess biological activity themselves. A notable example is the synthesis of cis-1-amino-3-(hydroxymethyl)cyclobutanecarboxylic acid, which has been identified as a component of the seeds of the legume Atelia herbert smithii. plu.mx

The synthesis of these hydroxylated derivatives often requires careful control of stereochemistry, as the biological activity of the final compounds can be highly dependent on the relative orientation of the substituents on the cyclobutane ring.

Synthesis of Other Alkyl-Substituted ACBD Analogues

The synthesis of alkyl-substituted analogues of 1-aminocyclobutane-1,3-dicarboxylic acid has been explored to understand the structure-activity relationships of these compounds and to develop new derivatives with improved biological properties. A variety of synthetic methods have been employed to introduce alkyl groups at different positions of the cyclobutane ring.

One approach involves a formal [2+2] cycloaddition reaction. For instance, an efficient synthesis of 2-methyl- and 2-methylenecyclobutane amino acids has been reported starting from methyl 2-acetamidoacrylate and ketene (B1206846) diethyl acetal. unirioja.es This method allows for the stereocontrolled introduction of a methyl group at the 2-position of the cyclobutane ring. The resulting compounds, such as (1S,2S)-1-amino-2-methylcyclobutane-1-carboxylic acid (also known as 2,4-methanovaline), have been synthesized and characterized. unirioja.es The synthesis of the four stereoisomers of 2,4-methanovaline has also been achieved in enantiopure form through an asymmetric Strecker synthesis starting from racemic 2-methylcyclobutanone. unirioja.es

Another strategy for synthesizing alkyl-substituted ACBD analogues is through the modification of existing cyclobutane precursors. For example, the synthesis of various 2-substituted cyclobutane amino acids can be achieved through stereocontrolled interconversion of functional groups on a pre-formed cyclobutane core. unirioja.es

The following table summarizes some examples of synthesized alkyl-substituted ACBD analogues and their synthetic methodologies.

Compound NameSynthetic MethodKey Features
(1S,2S)-1-Amino-2-methylcyclobutane-1-carboxylic acid (2,4-methanovaline)Azidation of methyl 2-methyl-3-(phenylsulfonyl)bicyclo[1.1.0]butane-1-carboxylate, followed by hydrogenation, desulfonylation, and hydrolysis. unirioja.esStereocontrolled synthesis.
1-Amino-2-methylenecyclobutane-1-carboxylic acidFormal [2+2] cycloaddition followed by functional group interconversion. unirioja.esA conformationally restricted analogue of α-vinylalanine.

Radiosynthesis of Radiolabeled ACBD and Its Derivatives for Imaging Applications

The development of radiolabeled ACBD derivatives has been a major advancement in the field of molecular imaging, particularly for the detection and monitoring of cancer. These radiotracers are designed to be taken up by cancer cells through amino acid transporters, which are often upregulated in tumors. The most commonly used radionuclides for PET imaging are carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F), due to their favorable decay characteristics.

¹¹C-Labeling of ACBD (e.g., 1-aminocyclobutane-1-¹¹C-carboxylic acid (¹¹C-ACBC))

1-Aminocyclobutane-1-¹¹C-carboxylic acid (¹¹C-ACBC) is a non-natural amino acid that has shown significant potential as a tumor-seeking agent for PET imaging. The synthesis of ¹¹C-ACBC is typically achieved using a modified Bücherer-Strecker reaction. This two-step synthesis involves the reaction of cyclobutanone (B123998) with [¹¹C]cyanide, followed by hydrolysis to yield the desired ¹¹C-labeled amino acid.

The synthesis and purification of ¹¹C-ACBC can be accomplished in approximately 40 minutes, which is well within the practical timeframe dictated by the short half-life of ¹¹C (20.4 minutes). Chemical yields of up to 55% have been reported, allowing for the production of sufficient quantities of the radiotracer for clinical studies.

¹⁸F-Labeling of ACBD Derivatives (e.g., anti-¹⁸F-FACBC, syn-3-¹⁸F-FACBC)

Fluorine-18 is an attractive radionuclide for PET imaging due to its longer half-life (109.8 minutes) compared to ¹¹C, which allows for more complex synthetic procedures and longer imaging times. Several ¹⁸F-labeled ACBD derivatives have been developed, with anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid (anti-¹⁸F-FACBC) being one of the most promising for tumor imaging.

The radiosynthesis of anti-¹⁸F-FACBC typically involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. An improved synthesis of the precursor for anti-¹⁸F-FACBC has been developed, which demonstrates high stereoselectivity and is suitable for large-scale preparations. The radiosynthesis itself has been automated, providing anti-¹⁸F-FACBC in a decay-corrected yield of 24%. unirioja.es

In addition to anti-¹⁸F-FACBC, other ¹⁸F-labeled ACBD analogues have been synthesized and evaluated. For example, syn- and anti-1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) have been prepared by no-carrier-added radiofluorination from their corresponding methanesulfonyl ester precursors. The decay-corrected radiochemical yields for [¹⁸F]FMACBC were reported to be 30% for the syn-isomer and 20% for the anti-isomer.

The following table provides a summary of the radiosynthesis of some key ¹⁸F-labeled ACBD derivatives.

RadiotracerPrecursorRadiochemical Yield (Decay-Corrected)
anti-¹⁸F-FACBCNot specified in the provided context24% unirioja.es
syn-[¹⁸F]FMACBCMethanesulfonyl ester30%
anti-[¹⁸F]FMACBCMethanesulfonyl ester20%

Methodological Advancements in Radiosynthesis (e.g., automated radiosynthesis)

The short half-lives of PET radionuclides necessitate rapid and efficient radiosynthetic methods. To this end, significant advancements have been made in the automation of radiosynthesis, which offers several advantages over manual methods, including improved reproducibility, higher yields, and reduced radiation exposure to personnel.

Automated radiosynthesis modules are now commercially available and have been adapted for the production of various radiolabeled ACBD derivatives. For instance, an automated radiosynthesis of anti-¹⁸F-FACBC has been developed that provides the radiotracer in good yield and high purity. unirioja.es These automated systems typically integrate all the necessary steps of the radiosynthesis, including the handling of the radionuclide, the chemical reactions, and the purification of the final product.

The use of automated synthesis modules, such as the FastLab™ and TracerLab™ systems, has become standard practice in many radiopharmacies for the routine production of PET radiotracers, including ¹⁸F-labeled ACBD derivatives. These advancements have been crucial in making these valuable imaging agents more widely available for both clinical and research applications.

Neuropharmacology and Receptor Interactions of 1 Aminocyclobutane 1,3 Dicarboxylic Acid

Modulation of Glutamatergic Neurotransmission by ACBD

1-Aminocyclobutane-1,3-dicarboxylic acid (ACBD) modulates glutamatergic neurotransmission primarily through its direct interaction with N-methyl-D-aspartate (NMDA) receptors, a key subtype of ionotropic glutamate (B1630785) receptors. By acting on these receptors, ACBD can influence the flow of ions into the neuron, thereby affecting synaptic signaling and plasticity. The principal mechanism of its modulatory activity is its function as a potent agonist at the NMDA receptor's glutamate binding site. This direct receptor activation is the primary way ACBD influences the broader glutamatergic system. The glutamatergic system is responsible for the majority of excitatory neurotransmission in the central nervous system and is tightly regulated by processes including the glutamate-glutamine cycle between neurons and glial cells, and the rapid removal of glutamate from the synapse by Excitatory Amino Acid Transporters (EAATs). While ACBD's main role is receptor activation, its introduction into the synaptic environment can lead to downstream effects on these regulatory processes by altering neuronal excitability.

Interaction with NMDA Receptors

The trans-isomer of 1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is recognized as a highly potent and selective agonist for the NMDA receptor. nih.gov Its rigid structure, conferred by the cyclobutane (B1203170) ring, is thought to mimic the active conformation of the endogenous agonist, glutamate, allowing for effective binding to and activation of the NMDA receptor. nih.gov In research settings, this compound has been utilized not only as a pharmacological tool to probe NMDA receptor function but also as a partial agonist in structural biology studies. Notably, it was used in complex with the GluN1/GluN2B NMDA receptor to successfully resolve the receptor's crystal structure, highlighting its specific interaction with the glutamate-binding site on the GluN2B subunit. nih.gov

The ability of ACBD to act as an NMDA receptor agonist is rooted in its specific molecular structure, which fulfills the key pharmacophoric requirements for binding to the glutamate site on the NR2 subunit. Early structure-activity relationship studies established that an ideal agonist for excitatory amino acid receptors, like NMDA receptors, requires a specific arrangement of charged groups. nih.gov

Key structural features for NMDA receptor agonism include:

Two acidic groups: ACBD possesses two carboxylic acid groups, which act as the negatively charged centers. For optimal agonist activity, these two negative charges should be separated by a distance equivalent to about four carbon-carbon bond lengths. nih.gov

A basic amino group: The molecule contains a primary amine (NH2) group, which is protonated at physiological pH to form a positive charge center (NH3+). nih.gov This positive charge is positioned alpha to one of the carboxyl groups.

Constrained Conformation: The cyclobutane ring in ACBD's structure provides conformational rigidity. By incorporating the glutamate pharmacophore into this ring system, the molecule is locked into a specific three-dimensional shape. This pre-organized conformation is believed to mimic the partially folded, active state that glutamate adopts when it binds to the receptor, contributing to ACBD's high potency. nih.gov

Derivatives of 1-aminocyclobutanecarboxylic acid have been synthesized to explore the structure-activity relationship further, leading to the development of compounds with antagonist, rather than agonist, properties by modifying substituents on the cyclobutane ring. nih.gov

The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A, B, C, or D). The specific GluN2 subunit present determines many of the receptor's pharmacological and biophysical properties. Research has demonstrated that this compound exhibits a degree of subunit selectivity.

In crystallographic studies of the Xenopus laevis GluN1/GluN2B receptor, this compound was used specifically as a partial agonist for the GluN2B subunit. nih.gov This indicates a functional interaction with and ability to activate GluN2B-containing receptors. While many small-molecule agonists tend to show higher affinity for NR2C- and NR2D-containing receptors, the specific profile of ACBD across all four GluN2 subunits requires further comparative analysis. nih.gov The table below summarizes the known interactions of this compound with NMDA receptor subunits based on available structural data.

NMDA Receptor SubunitInteraction TypeEvidence
GluN2BPartial AgonistUsed in co-crystallization of GluN1/GluN2B receptor nih.gov

ACBD itself functions as an orthosteric agonist, meaning it binds directly to the glutamate binding site on the GluN2 subunit to activate the receptor. nih.gov This is distinct from allosteric modulation, where a ligand binds to a different, topographically separate site on the receptor to modify its function—either positively (Positive Allosteric Modulator, PAM) or negatively (Negative Allosteric Modulator, NAM).

There is no substantial evidence to suggest that ACBD functions as an allosteric modulator. However, the broader field of NMDA receptor pharmacology has seen the development of various synthetic analogues of glutamate-like compounds that do act as allosteric modulators. These modulators are often designed to achieve greater subunit selectivity than orthosteric ligands, as allosteric sites are generally less conserved across different receptor subtypes. nih.govmdpi.com For instance, ifenprodil and its analogues are well-known NAMs that selectively target the GluN2B subunit by binding at the interface of the N-terminal domains, a site distinct from where ACBD binds. nih.gov The development of such analogues highlights a therapeutic strategy to fine-tune NMDA receptor activity with greater precision than is possible with orthosteric agonists like ACBD.

Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp recordings, are fundamental tools for characterizing the functional effects of compounds like ACBD on NMDA receptors. nih.gov These methods allow for the direct measurement of ion flow through the receptor's channel in response to agonist application.

When ACBD is applied to a neuron or an expression system (like Xenopus oocytes) containing NMDA receptors, these techniques can quantify several key parameters: nih.gov

Activation Current: The primary evidence of agonist activity is the induction of an inward electrical current at negative membrane potentials. This current is carried primarily by Na+ and Ca2+ ions flowing into the cell through the opened NMDA receptor channel.

Potency: By applying different concentrations of ACBD and measuring the resulting current, a dose-response curve can be generated to determine its potency (e.g., EC50 value).

Voltage-Dependence: A hallmark of NMDA receptors is their voltage-dependent block by extracellular magnesium (Mg2+) ions. Voltage-clamp experiments can confirm that ACBD-activated currents exhibit this property, where the inward current is substantially reduced at resting membrane potentials but relieved upon depolarization. nih.gov

Subunit-Specific Properties: By expressing specific combinations of NMDA receptor subunits (e.g., GluN1/GluN2A vs. GluN1/GluN2B) in host cells, electrophysiology can be used to compare the effects of ACBD on different receptor subtypes, providing detailed information on its subunit selectivity. nih.gov

Studies on various derivatives of 1-aminocyclobutanecarboxylic acid have utilized electrophysiological recordings from neonatal rat motoneurons to determine their antagonist activity, demonstrating the utility of this technique for characterizing the pharmacology of this class of compounds. nih.gov

Interaction with Glutamate Transporters

The regulation of extracellular glutamate concentrations is critical for normal synaptic function, and its clearance from the synaptic cleft is primarily mediated by a family of high-affinity Na⁺-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs). The cis-isomer of 1-aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD) has been identified as a significant inhibitor of this process.

cis-ACBD is a potent and selective competitive inhibitor of the high-affinity, Na⁺-dependent plasma membrane glutamate transporter system. It acts as a linear competitive inhibitor for the uptake of D-[³H]aspartate, a non-metabolizable substrate analog used to study transporter activity. Research has determined its inhibitory constant (Kᵢ) to be in the micromolar range, indicating a strong affinity for the transporter protein. This selective action on glutamate transporters is a key feature of its neuropharmacological profile, as some studies have shown it to be devoid of significant activity at ionotropic and metabotropic glutamate receptors.

ParameterValueCell/Tissue Preparation
Kᵢ 40 - 145 µMPrimary cultures of cerebellar granule cells and cortical astrocytes
IC₅₀ 30 µMNot specified

The mechanism by which cis-ACBD inhibits glutamate reuptake is not one of simple blockade. Instead, it functions as a transportable inhibitor. This means that cis-ACBD is recognized by the glutamate transporter and is itself transported across the cell membrane. This process is consistent with the behavior of a competitive substrate. By binding to the glutamate recognition site and being translocated, cis-ACBD competitively inhibits the uptake of endogenous glutamate.

Evidence for this mechanism comes from studies demonstrating that the effects of cis-ACBD are markedly dependent on the presence of sodium ions. The substitution of sodium ions in the experimental medium significantly attenuates the actions of cis-ACBD, which is a hallmark of substrates for Na⁺-dependent transporters. This distinguishes it from non-transportable blockers, which would simply obstruct the transporter without being translocated. This process of being transported into the cell in exchange for other molecules is a form of heteroexchange.

A direct consequence of its action as a transportable inhibitor is that cis-ACBD can stimulate the release of other transporter substrates from intracellular stores. Research has shown that cis-ACBD can dose-dependently increase both basal and potassium-evoked release of pre-loaded D-[³H]aspartate from cultured nerve cells.

This stimulated release is independent of extracellular calcium ions, confirming that the effect is not due to vesicular exocytosis but is instead a direct result of transporter-mediated exchange. The half-maximal effective concentration (EC₅₀) for this stimulated release has been measured in the range of 180-220 µM. This property underscores the compound's role as a substrate that can drive the transporter to operate in reverse, leading to the efflux of intracellular glutamate or its analogs.

Effect of cis-ACBDObservationKey Characteristics
D-[³H]aspartate Release Dose-dependently stimulates releaseIndependent of extracellular Ca²⁺; Dependent on extracellular Na⁺
EC₅₀ for Stimulated Release 180 - 220 µMMeasured in superfused granule cells

Interaction with Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through various second messenger signaling pathways. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. The interaction of ACBD isomers with these receptors shows marked stereoselectivity, revealing a clear distinction in their pharmacological targets.

There is a profound difference in the receptor activity of the cis and trans isomers of 1-aminocyclobutane-1,3-dicarboxylic acid. The trans-isomer (this compound) is a very potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, which is an ionotropic glutamate receptor, and it does not show significant activity at metabotropic glutamate receptors nih.govacs.orgmedchemexpress.com.

Conversely, the cis-isomer (cis-ACBD), which is a potent inhibitor of glutamate transporters, has been found to be largely inactive as an agonist at the metabotropic glutamate receptors that have been examined nih.govmedchemexpress.com. This lack of mGluR activity for cis-ACBD highlights its selectivity for the glutamate transporter system.

This pharmacological profile contrasts with that of the cyclopentane (B165970) analogue, 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), where the trans-isomer is a well-known agonist at Group I and II mGluRs. This comparison underscores how subtle changes in the cycloalkane ring size, from cyclobutane to cyclopentane, dramatically alter the receptor selectivity of these glutamate analogs.

IsomerPrimary Pharmacological TargetActivity at mGluRs
This compound NMDA Receptor (Ionotropic)No significant agonist activity reported
cis-ACBD Glutamate Transporters (EAATs)No significant agonist activity reported

Given the lack of significant agonist activity of either cis- or this compound at metabotropic glutamate receptors, there are no characterized ACBD-mediated mGluR signaling pathways. The primary targets for the ACBD isomers lie outside the mGluR family.

For context, mGluRs, when activated by appropriate agonists, trigger distinct intracellular cascades:

Group I mGluRs (mGluR1 and mGluR5) couple to Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC) frontiersin.org.

Group II (mGluR2 and mGluR3) and Group III (mGluR4, 6, 7, 8) mGluRs couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

However, based on current research, neither cis-ACBD nor this compound appears to engage these specific signaling pathways due to their selectivity for glutamate transporters and NMDA receptors, respectively.

Comparative Pharmacology of ACBD with Other Cyclic Amino Acids (e.g., 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD))

The pharmacological profiles of 1-aminocyclobutane-1,3-dicarboxylic acid (ACBD) and its cyclopentane analog, 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), reveal a significant divergence in their interactions with glutamate receptors and transporters. While both are cyclic amino acids and structural analogs of the neurotransmitter glutamate, their differing ring sizes and conformational flexibilities lead to distinct selectivities for different protein targets within the central nervous system.

The primary pharmacological distinction lies in their preferential targets: ACBD isomers are known to interact primarily with ionotropic glutamate receptors and glutamate transporters, whereas ACPD isomers are well-established agonists at metabotropic glutamate receptors (mGluRs).

A significant finding in the study of ACBD is the divergent activity of its stereoisomers. The cis-isomer of ACBD acts as a competitive inhibitor of the high-affinity, sodium-dependent plasma membrane glutamate transporters. Specifically, cis-ACBD has been shown to be a linear competitive inhibitor of D-[3H]aspartate uptake, with reported Ki values ranging from 40 to 145 µM nih.gov. In contrast, the trans-isomer of ACBD is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor nih.govmedchemexpress.com. Furthermore, derivatives of 1-aminocyclobutanecarboxylic acid have been synthesized and evaluated for their antagonist activity at NMDA receptor sites nih.gov.

On the other hand, ACPD is a widely recognized selective agonist for metabotropic glutamate receptors. The various isomers of ACPD exhibit different potencies and selectivities for the different groups of mGluRs. The (1S,3R)-ACPD isomer is a particularly potent agonist at both group I and group II mGluRs rndsystems.comtocris.com. For instance, it displays EC50 values of 42 µM, 5 µM, and 15 µM at mGluR1, mGluR2, and mGluR5, respectively rndsystems.com. The (±)-trans-ACPD racemate is also an agonist at both group I and group II mGluRs, with EC50 values of 15 µM for mGluR1, 2 µM for mGluR2, and 23 µM for mGluR5 tocris.com. Beyond its action at mGluRs, ACPD has also been reported to function as an agonist at the glycine (B1666218) site of the NMDA receptor nih.gov.

The following tables provide a comparative overview of the pharmacological data for the isomers of ACBD and ACPD at their respective primary targets.

Table 1: Comparative Pharmacology of ACBD Isomers

CompoundPrimary TargetActivityPotency (Ki/EC50)
cis-1-Aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD)Glutamate TransportersCompetitive Inhibitor40 - 145 µM nih.gov
trans-1-Aminocyclobutane-1,3-dicarboxylic acid (this compound)NMDA ReceptorAgonistData not available

Table 2: Comparative Pharmacology of ACPD Isomers

CompoundPrimary TargetActivityPotency (EC50)
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD)mGluR1Agonist42 µM rndsystems.com
mGluR2Agonist5 µM rndsystems.com
mGluR5Agonist15 µM rndsystems.com
mGluR6Agonist60 µM rndsystems.com
(±)-trans-1-Aminocyclopentane-1,3-dicarboxylic acid ((±)-trans-ACPD)mGluR1Agonist15 µM tocris.com
mGluR2Agonist2 µM tocris.com
mGluR4Agonist~800 µM tocris.com
mGluR5Agonist23 µM tocris.com

Biological Activities and Mechanisms of Action of 1 Aminocyclobutane 1,3 Dicarboxylic Acid

Role in Neuronal Signaling and Synaptic Plasticity

1-Aminocyclobutane-1,3-dicarboxylic acid is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory synaptic transmission in the central nervous system. nih.gov By mimicking the folded conformation of the endogenous neurotransmitter, (S)-glutamate, ACBD can activate these receptors. nih.gov

NMDA receptors are ionotropic receptors that, upon activation, allow the influx of calcium ions into the neuron. This calcium influx is a crucial second messenger that triggers a cascade of intracellular signaling pathways. These pathways are fundamental to synaptic plasticity, the process by which synapses strengthen or weaken over time, which is believed to be the cellular basis for learning and memory. nih.gov

While direct studies detailing the specific effects of 1-Aminocyclobutane-1,3-dicarboxylic acid on long-term potentiation (LTP) or long-term depression (LTD) are not extensively documented in available literature, its potent agonism at the NMDA receptor strongly implies its capability to modulate these processes. The activation of NMDA receptors by agonists like ACBD would be expected to contribute to the induction of synaptic plasticity, provided the necessary co-activation of the post-synaptic neuron is met.

It is important to distinguish ACBD from its cyclopentane (B165970) analogue, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), which is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). wikipedia.orgnih.govyoutube.com ACPD has been shown to induce burst firing in neurons and can be involved in NMDA receptor-independent long-term potentiation. nih.govyoutube.com This highlights how a subtle change in the ring size of the cyclic amino acid, from a cyclobutane (B1203170) to a cyclopentane, dramatically shifts its receptor selectivity and, consequently, its mechanism of action in neuronal signaling.

Neuroprotective and Neurotoxicological Aspects

The interaction of 1-Aminocyclobutane-1,3-dicarboxylic acid with NMDA receptors is a double-edged sword, playing a role in both normal neuronal function and, under pathological conditions, neuronal death.

While ACBD itself is an NMDA receptor agonist and therefore more likely to induce excitotoxicity, related compounds with different receptor targets can exhibit neuroprotective properties. For instance, the cyclopentane analogue, (1S,3R)-ACPD, an agonist for metabotropic glutamate receptors, has been shown to attenuate NMDA-induced neuronal cell death in primary cerebrocortical cultures. nih.gov The protective effects of (1S,3R)-ACPD are associated with a reduction in the sustained accumulation of intracellular calcium that follows excessive NMDA receptor activation. nih.gov This suggests that activating mGluRs can trigger intracellular pathways that help to limit the damaging effects of excessive NMDA receptor stimulation. nih.gov

Another related compound, 1-aminocyclopropanecarboxylic acid (ACPC), has also demonstrated neuroprotective effects in a rabbit model of spinal cord ischemia, a condition where excitotoxicity is a major contributor to neuronal damage. nih.gov

Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal damage and death. This process is heavily implicated in a variety of neurological disorders, including stroke and neurodegenerative diseases. The NMDA receptor, due to its high calcium permeability, is a key player in excitotoxicity.

As a potent NMDA receptor agonist, 1-Aminocyclobutane-1,3-dicarboxylic acid has the potential to be a powerful excitotoxin. nih.gov By persistently activating NMDA receptors, ACBD can lead to an uncontrolled influx of calcium into neurons. This calcium overload activates a host of detrimental enzymatic pathways, leading to the production of free radicals, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death. While direct experimental evidence of excitotoxicity induced by ACBD is not widely reported, its established mechanism of action as a potent NMDA receptor agonist makes its involvement in such processes a strong theoretical probability. nih.gov

Immunomodulatory Effects of ACBD Analogues (e.g., in Tuftsin (B1682037) Analogs)

Analogues of 1-Aminocyclobutane-1,3-dicarboxylic acid have been incorporated into synthetic peptides to modulate their biological activity. A notable example is the modification of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) known for its immunomodulatory properties, including the enhancement of phagocytic cell activity. nih.gov

Researchers have synthesized Tuftsin analogues where natural amino acids are replaced with 1-aminocyclobutanecarboxylic acid derivatives. These "methano" analogues have shown promising immunomodulatory effects. For instance, certain analogues were found to be considerably more active than the parent Tuftsin peptide in stimulating the secretion of interleukin-6 (IL-6) by mouse peritoneal macrophages. nih.gov IL-6 is a cytokine involved in the regulation of the immune response.

Furthermore, these ACBD-containing Tuftsin analogues exhibited high resistance to enzymatic degradation in human serum compared to the natural peptide. nih.gov This increased stability is a significant advantage in the development of therapeutic peptides, as it can prolong their duration of action.

Tuftsin AnalogRelative Activity (IL-6 Secretion)Enzymatic Stability
[MThr¹]tuftsinMore active than TuftsinHigh resistance
[MOrn²]tuftsinEqually potent to TuftsinHigh resistance
Isomer of [MVal³]tuftsinMore active than TuftsinNot specified

Data synthesized from Gershonov et al., 1996. nih.gov

These findings indicate that the incorporation of ACBD analogues can enhance the immunomodulatory activity and stability of bioactive peptides.

Influence on Salivary Gland Function and Secretion

While direct studies on the effect of 1-Aminocyclobutane-1,3-dicarboxylic acid on salivary gland function are not available, its potent NMDA receptor agonism allows for inferences based on the known role of these receptors in salivation. The process of salivation is controlled by the autonomic nervous system, and neurotransmitters play a crucial role in stimulating salivary fluid secretion from acinar cells in the salivary glands. biorxiv.org

Glutamate is an excitatory neurotransmitter involved in the reflex activation of salivary secretion, acting through both NMDA and non-NMDA receptors located on the neurons of the salivatory nuclei in the brainstem. wikipedia.orgnih.gov Activation of NMDA receptors in the inferior salivatory nucleus has been shown to induce parotid hypersalivation in rats. nih.gov This suggests that NMDA receptor agonists can stimulate the signaling pathways that lead to the secretion of saliva.

Given that ACBD is a potent NMDA receptor agonist, it is plausible that it could influence salivary gland function by stimulating these central pathways. nih.gov By activating NMDA receptors in the salivatory nuclei, ACBD could potentially trigger an increase in salivary flow. However, without direct experimental evidence, this remains a hypothesis based on its mechanism of action.

Potential for Peptide Synthesis and Peptidomimetic Design

The rigid structure of 1-Aminocyclobutane-1,3-dicarboxylic acid and its analogues makes them valuable building blocks in peptide synthesis and the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as increased stability and better bioavailability.

The conformational constraint imposed by the cyclobutane ring helps to lock a peptide backbone into a specific three-dimensional shape. This is crucial for receptor binding, as the biological activity of a peptide is often dependent on its conformation. By incorporating constrained amino acids like ACBD, chemists can design peptides that are pre-organized for binding to their target, potentially leading to higher potency and selectivity.

The successful incorporation of 1-aminocyclobutanecarboxylic acid derivatives into Tuftsin analogues, as discussed previously, serves as a prime example of their utility in peptidomimetic design. nih.gov These modifications not only enhanced the biological activity but also significantly improved the peptide's resistance to enzymatic degradation, a major hurdle in the therapeutic use of natural peptides. nih.gov The synthesis of dipeptides using a constrained delta amino acid containing a cyclobutane ring has also been reported, further demonstrating the feasibility and interest in using these structures in peptide chemistry.

Incorporation of ACBD into Peptide Chains

The integration of 1-Aminocyclobutane-1,3-dicarboxylic acid (referred to as Ac4c in some literature when the 1-carboxyl group is involved in the peptide bond) into peptide sequences is achieved through established chemical peptide synthesis protocols. nih.gov These methods are adaptable for including various non-natural amino acids, including cyclic ones like ACBD. Solution-phase peptide synthesis is a commonly employed technique for this purpose. nih.gov

In a typical synthetic route, the amino and carboxyl groups of the amino acids that are not participating in the immediate peptide bond formation are protected using temporary blocking groups. masterorganicchemistry.comyoutube.com For instance, the amino group can be protected with a tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group, while the carboxyl group can be protected as an ester. masterorganicchemistry.com The coupling of the ACBD unit with the growing peptide chain is facilitated by a coupling reagent, which activates the carboxylic acid of one amino acid to react with the amino group of the other, forming a peptide bond. youtube.comkhanacademy.org This cycle of deprotection and coupling is repeated to elongate the peptide chain. masterorganicchemistry.com

Researchers have successfully incorporated ACBD and its derivatives into bioactive peptides. For example, derivatives of 1-aminocyclobutanecarboxylic acid have been incorporated into the immunomodulatory peptide tuftsin, which has the sequence Thr-Lys-Pro-Arg. acs.org This demonstrates the feasibility of integrating ACBD into biologically relevant peptide sequences to modulate their properties. acs.org

The following table summarizes key aspects of the incorporation of ACBD into peptide chains based on reported findings:

Method of IncorporationProtecting GroupsCoupling ReagentsExample PeptideReference
Solution-phase synthesisBoc, Fmoc, Benzyl estersDicyclohexylcarbodiimide (DCC)Tuftsin analogs masterorganicchemistry.comacs.org
Solid-phase peptide synthesisFmoc, tBuHBTU, HATUModel homo-oligopeptides nih.gov

Conformational Studies of ACBD-Containing Peptides

Once incorporated into a peptide chain, ACBD imposes significant conformational constraints on the peptide's backbone. The rigid cyclobutane ring restricts the rotational freedom around the N-Cα and Cα-C bonds, influencing the secondary structure of the peptide. nih.gov The conformational preferences of ACBD-containing peptides have been extensively studied using a variety of spectroscopic and computational techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for elucidating the three-dimensional structure of peptides in solution. mdpi.comnih.govnih.govuzh.chresearchgate.net For ACBD-containing peptides, NMR studies have been instrumental in determining the torsion angles of the backbone and identifying the presence of specific secondary structures like β-turns and helices. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR absorption is used to analyze the hydrogen bonding patterns within a peptide, which are characteristic of different secondary structures. nih.gov In ACBD-containing peptides, FT-IR studies have provided evidence for the formation of stable helical structures. nih.gov

X-ray Crystallography: This technique provides high-resolution structural information of molecules in their crystalline state. nih.govnih.govpan.plmdpi.comresearchgate.net X-ray diffraction studies on tripeptides and tetrapeptides containing ACBD have confirmed that the cyclobutane residue promotes the formation of β-turns and helices. nih.gov These studies have also revealed that the N-Cα-C' bond angle within the ACBD residue is significantly expanded from the standard tetrahedral value. nih.gov

Computational Modeling:

Molecular mechanics calculations complement experimental data by predicting the low-energy conformations of peptides. nih.gov For peptides containing 1-aminocyclobutane carboxylic acid derivatives, these calculations have shown a predisposition for structures such as α-helices, 3₁₀-helices, and γ-turns. nih.gov

The table below summarizes the findings from conformational studies of ACBD-containing peptides:

Design of Conformationally Constrained Peptidomimetics

The insights gained from the synthesis and conformational analysis of ACBD-containing peptides are directly applicable to the design of peptidomimetics. upc.educnr.itnih.govlongdom.orgslideshare.netnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. longdom.orgnih.gov

By incorporating ACBD, medicinal chemists can create conformationally constrained peptidomimetics that present a well-defined three-dimensional arrangement of functional groups (a pharmacophore) to a biological target. nih.govnih.govnih.govbohrium.com This pre-organization of the peptide into a bioactive conformation can lead to increased binding affinity and specificity for its receptor. nih.govnih.gov

The use of ACBD and other constrained amino acids offers several advantages in drug design: nih.govnih.gov

Increased Potency: By locking the peptide into its active conformation, the entropic penalty of binding is reduced, potentially leading to higher agonist or antagonist potency. nih.gov

Enhanced Stability: The unnatural amino acid structure can confer resistance to proteases, prolonging the biological half-life of the peptide. acs.orgnih.gov

Improved Specificity: A rigid conformation can lead to more selective interactions with a particular receptor subtype. nih.gov

Computational and Structural Biology Studies of 1 Aminocyclobutane 1,3 Dicarboxylic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structures that ACBD can adopt, which in turn dictates its biological activity. These studies explore the molecule's potential energy surface to identify stable, low-energy conformations.

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. For 1,3-disubstituted cyclobutanes like ACBD, this leads to the possibility of cis and trans diastereomers, each with distinct conformational preferences for the substituents in axial or equatorial positions.

Energy calculations, often employing molecular mechanics, are used to determine the relative stabilities of these conformers. In the cis-isomer, the two carboxylic acid groups are on the same side of the ring. The lowest energy conformation would likely place the larger carboxylic acid groups in pseudo-equatorial positions to minimize steric hindrance. In the trans-isomer, the substituents are on opposite sides of the ring, which can lead to different puckering and substituent orientations. The amino and carboxylic acid groups can engage in intramolecular hydrogen bonding, which can further stabilize certain conformations. The relative energies of these conformations are critical for predicting how the molecule will bind to a receptor. For instance, in related cyclic amino acids, specific distances between the charged groups (NH3+ and COO-) are crucial for receptor activation, and these distances are dictated by the ring's conformation. rsc.org

Table 1: Predicted Low-Energy Conformations of ACBD Isomers

IsomerSubstituent Orientation (Predicted)Key Features
cis-ACBD1-amino (axial/equatorial), 1-carboxy (axial/equatorial), 3-carboxy (equatorial)Puckered ring, potential for intramolecular hydrogen bonding.
trans-ACBD1-amino (axial/equatorial), 1-carboxy (axial/equatorial), 3-carboxy (axial/equatorial)Puckered ring, substituents on opposite faces of the ring.

Note: The specific axial/equatorial preference will depend on the intricate balance of steric and electronic effects.

X-ray crystallography provides definitive, high-resolution structural information about molecules in the solid state. While the crystal structure of ACBD itself is not widely reported, studies on peptides incorporating other cyclic amino acids provide a framework for understanding how ACBD might behave. springernature.com X-ray diffraction of peptides containing ACBD would reveal precise bond lengths, bond angles, and torsion angles. This information is invaluable for validating computational models and for understanding how the constrained cyclobutane ring influences peptide secondary structure, such as the formation of turns and helices. researchgate.net Crystallographic studies on related compounds, like cyclobutane-1,1-dicarboxylic acid, have detailed the puckered nature of the ring and the orientation of the carboxyl groups. researchgate.net

Spectroscopic techniques provide valuable insights into the structure and conformation of ACBD in various states.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of ACBD is expected to show characteristic absorption bands for the functional groups present. A broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the carboxylic acid, while the C=O stretch would appear around 1700-1760 cm⁻¹. libretexts.orgspectroscopyonline.com The N-H stretching of the amino group would be observed in the 3300-3500 cm⁻¹ region. The precise positions of these bands can be influenced by hydrogen bonding. researchgate.net

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms. The protons on the cyclobutane ring would appear as complex multiplets due to spin-spin coupling. The chemical shifts and coupling constants of these protons are sensitive to the puckering of the ring and the cis/trans relationship of the substituents. rsc.org In related cyclopentane (B165970) analogs, distinct chemical shifts are observed for the axial and equatorial protons, allowing for detailed conformational analysis in solution. rsc.org

CD (Circular Dichroism) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules, such as the enantiomers of ACBD, and for determining the secondary structure of peptides containing this amino acid. springernature.com When incorporated into a peptide, ACBD would influence the peptide backbone conformation, and this would be reflected in the CD spectrum in the far-UV region (190-250 nm). researchgate.netnih.goved.ac.uk For example, the induction of a β-turn or a helical twist would give rise to characteristic CD signals. researchgate.net

Table 2: Expected Spectroscopic Data for 1-Aminocyclobutane-1,3-dicarboxylic acid

TechniqueRegionExpected Absorption/Signal
FT-IR 3300-3500 cm⁻¹N-H stretch (amino group)
2500-3300 cm⁻¹O-H stretch (broad, carboxylic acid)
1700-1760 cm⁻¹C=O stretch (carboxylic acid)
¹H-NMR 2.0-3.5 ppmCyclobutane ring protons (multiplets)
10-13 ppmCarboxylic acid protons (broad singlet)
CD 190-250 nmSignals indicative of peptide secondary structure (if incorporated)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide highly accurate predictions of molecular geometries, vibrational frequencies (correlating with FT-IR spectra), and NMR chemical shifts. rsc.org For ACBD, DFT calculations can be used to:

Optimize the geometries of the cis and trans isomers and their various conformers.

Calculate the relative energies of these conformers to determine the most stable structures.

Predict theoretical FT-IR and NMR spectra to aid in the interpretation of experimental data. researchgate.net

Analyze the electronic properties, such as the distribution of charge and the molecular electrostatic potential, which are important for understanding intermolecular interactions.

Structure-Activity Relationship (SAR) Studies for Receptor Binding and Biological Activity

ACBD is a conformationally restricted analog of the neurotransmitter glutamic acid. As such, its biological activity is of significant interest, particularly its interaction with glutamate (B1630785) receptors. Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity.

For ACBD, SAR studies would focus on how the stereochemistry (cis vs. trans) and the constrained geometry of the cyclobutane ring affect its binding affinity and efficacy at different glutamate receptor subtypes. Studies on the related cyclopentane analog, 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), have shown that the stereochemistry is critical for activity, with the (1S,3R)-isomer being a potent agonist at metabotropic glutamate receptors. nih.govnih.gov It is expected that the different spatial arrangements of the amino and carboxyl groups in the cis and trans isomers of ACBD will also lead to differences in their pharmacological profiles. The cyclobutane scaffold restricts the possible distances and angles between the pharmacophoric groups, providing a valuable tool for probing the geometric requirements of the glutamate receptor binding pocket. nih.gov

Molecular Recognition Studies (e.g., with Cyclodextrin (B1172386) Dimers)

Molecular recognition studies investigate the specific interactions between a host molecule and a guest molecule. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are commonly used as host molecules. Cyclodextrin dimers can form larger, more complex binding cavities.

Studies on the molecular recognition of amino acids by cyclodextrins have shown that the binding is driven by a combination of hydrophobic interactions (between the amino acid side chain and the cyclodextrin cavity) and hydrogen bonding (at the rim of the cyclodextrin). nih.govacs.org For ACBD, the cyclobutane ring could be encapsulated within the hydrophobic cavity of a cyclodextrin dimer. The amino and carboxylic acid groups would likely be positioned near the rim, where they can interact with the hydroxyl groups of the cyclodextrin. Such studies could be used for the chiral separation of the enantiomers of ACBD, as cyclodextrins are chiral and can exhibit enantioselective binding. nankai.edu.cn The specific geometry of the ACBD isomers would influence how they fit into the host cavity, leading to differences in binding affinity. mdpi.comnih.gov

Therapeutic and Diagnostic Applications of 1 Aminocyclobutane 1,3 Dicarboxylic Acid Derivatives

Neuroimaging Applications (PET, SPECT)

Radiolabeled derivatives of ACBD are utilized as tracers in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), offering advanced capabilities for visualizing and understanding physiological processes in vivo.

Tumor Imaging with Radiolabeled ACBD (e.g., in Brain Tumors, Glioblastoma)

A variety of radiolabeled amino acids, including derivatives of ACBD, have been developed for PET oncology imaging. nih.gov Brain tumors, in particular, often exhibit increased amino acid uptake compared to normal brain tissue. nih.gov Non-natural amino acids like ACBD derivatives are advantageous as they are not metabolized and can accumulate in high concentrations within tumor cells. nih.gov

One of the most well-studied ACBD derivatives is anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC), also known as Fluciclovine. nih.gov This tracer has demonstrated high tumor-to-brain contrast, making it a valuable agent for PET imaging of brain tumors, including high-grade gliomas like glioblastoma. nih.govcaymanchem.com Studies have shown that amino acid PET tracers are often superior to ¹⁸F-FDG for brain tumor imaging due to the high glucose uptake in normal brain tissue, which can obscure tumor visualization. caymanchem.comnih.gov

Another derivative, 1-[(11)C]ACBC, has been shown to accurately detect recurrent brain tumors. In one study, 1-[(11)C]ACBC PET identified 19 out of 20 recurrent brain tumors, proving more effective than MRI and CT in some cases. tocris.com The average tumor-to-contralateral gray matter ratio for 1-[(11)C]ACBC was significantly higher than that for the commonly used tracer 2-[(18)F]FDG. tocris.com These findings underscore the utility of radiolabeled ACBDs in delineating tumor extent for biopsy, surgery planning, and radiotherapy. caymanchem.com

Table 1: Comparison of Radiolabeled ACBD Tracers in Brain Tumor Imaging

Tracer Imaging Modality Key Findings in Brain Tumor Imaging Reference(s)
anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC) PET High tumor/brain ratio; superior to FDG PET for brain tumor imaging; effective for delineating tumor extent in gliomas. nih.govcaymanchem.com

Evaluation of L-Amino Acid Transport Systems

The uptake of ACBD derivatives into tumor cells is mediated by L-amino acid transport systems. nih.gov Research indicates that these non-natural amino acids are transported by both the energy-independent L-type amino acid transporter system and the energy-dependent A-type transporter. nih.gov This dual transport mechanism contributes to their high accumulation in tumor cells. nih.gov

Specifically, studies on rat 9L gliosarcoma tumor cells in culture demonstrated that the uptake of anti-[¹⁸F]FACBC is predominantly via the L-type transporter. nih.gov Furthermore, research has identified cis-1-aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD) as a competitive inhibitor of high-affinity glutamate (B1630785) transporters, indicating its interaction with specific amino acid transport pathways in the central nervous system. nih.gov Understanding these transport mechanisms is crucial for optimizing the design of amino acid-based PET tracers for improved tumor detection and characterization.

Biodistribution and Dosimetry of Radiolabeled ACBD Analogues in Humans

Human dosimetry studies are essential to assess the safety and radiation exposure associated with new radiotracers. For anti-[¹⁸F]FACBC, biodistribution data from healthy volunteers have been used to estimate the radiation dose to various organs. nih.gov

These studies revealed that the liver receives the highest dose of radioactivity, followed by the pancreas, heart wall, kidneys, and spleen. nih.gov The effective dose equivalent for anti-[¹⁸F]FACBC was calculated to be 0.0164 mSv/MBq. nih.gov This information is critical for ensuring that the diagnostic benefits of PET scans using these agents outweigh the potential radiation risks to the patient.

Table 2: Estimated Human Dosimetry for anti-[¹⁸F]FACBC

Organ Absorbed Dose (mGy/MBq)
Liver Highest Dose
Pancreas Second Highest Dose
Heart Wall Third Highest Dose
Kidneys Fourth Highest Dose
Spleen Fifth Highest Dose
Effective Dose Equivalent 0.0164 mSv/MBq

Data derived from Nye et al. as cited in the NCBI Molecular Imaging and Contrast Agent Database. nih.gov

Potential in Neurological Disorders and Disease Research

The interaction of ACBD derivatives with glutamate receptors and transporters positions them as compounds of interest for research into various neurological disorders characterized by excitotoxicity and imbalances in neurotransmission.

Research in Epilepsy and Ischemia

Glutamate is the primary excitatory neurotransmitter in the brain, and its over-activation, leading to excitotoxicity, is a key mechanism in both epilepsy and ischemic brain injury. tocris.com Derivatives of 1-aminocyclobutanecarboxylic acid have been synthesized and evaluated for their ability to antagonize N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptor. nih.gov

Certain ACBD derivatives with 2'-carboxyethyl or 2'-phosphonoethyl moieties have demonstrated potent and selective NMDA receptor antagonist activity. nih.gov This antagonist activity often correlates with anticonvulsant effects, as observed in audiogenic seizure-susceptible mice. nih.gov For instance, cis-ACBD has been identified as a competitive inhibitor of L-glutamate uptake, which can influence synaptic glutamate concentrations and thereby modulate neuronal excitability. abcam.com The ability of these compounds to modulate the glutamatergic system suggests their potential as research tools to investigate the pathophysiology of epilepsy and to explore new therapeutic strategies aimed at controlling seizures and protecting against ischemic damage.

Research in Alzheimer's and Huntington's Diseases

The pathophysiology of neurodegenerative conditions such as Alzheimer's and Huntington's diseases also involves glutamatergic dysfunction and NMDA receptor-mediated excitotoxicity. abcam.comwikipedia.org The NMDA receptor is critically involved in synaptic plasticity, learning, and memory, and its dysregulation is linked to the neuronal loss and cognitive decline seen in these diseases. abcam.com

Given that cis-ACBD and other derivatives can act as NMDA receptor agonists or antagonists and influence glutamate transport, they are valuable pharmacological tools for studying these disease processes. caymanchem.comabcam.com While specific ACBD-based therapies for Alzheimer's or Huntington's are not established, their ability to interact with the NMDA receptor complex allows researchers to probe the mechanisms of excitotoxicity and synaptic failure. nih.gov This research could lead to the identification of novel therapeutic targets within the glutamatergic system to mitigate the progressive neurodegeneration characteristic of these devastating disorders.

Relevance to Schizophrenia

The glutamatergic hypothesis of schizophrenia posits that dysfunction in the glutamate neurotransmitter system is a key contributor to the pathophysiology of the disorder. mdpi.commdpi.comyoutube.com This hypothesis is supported by findings that antagonists of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, can induce symptoms that resemble schizophrenia in healthy individuals. mdpi.comyoutube.com Research has pointed to abnormalities in glutamatergic neurotransmission as a potential basis for some of the core symptoms observed in schizophrenia. mdpi.com

Derivatives of 1-aminocyclobutane-1,3-dicarboxylic acid have emerged as relevant compounds in this context due to their interaction with the glutamate system. Specifically, the cis isomer of ACBD is a potent and selective inhibitor of glutamate uptake. researchgate.net By blocking the reuptake of glutamate from the synaptic cleft, these compounds can modulate the concentration of this neurotransmitter, thereby influencing glutamatergic signaling. This mechanism of action suggests a potential therapeutic avenue for addressing the glutamatergic hypofunction implicated in schizophrenia. While large-scale clinical trials specifically investigating 1-aminocyclobutane-1,3-dicarboxylic acid derivatives for schizophrenia are not yet prevalent, the exploration of glutamatergic agents remains an active area of research. nih.gov

Table 1: Research Findings on Glutamate Abnormalities in Schizophrenia

FindingImplication for Schizophrenia PathophysiologyReference
NMDA receptor antagonists induce schizophrenia-like symptoms.Suggests that reduced NMDA receptor function (hypofunction) may play a role in the disorder. mdpi.comyoutube.com
Altered glutamate and glutamine levels in the frontal regions of the brain.Indicates a disruption in the balance of glutamatergic activity and metabolism. nih.gov
Decreased glutamate levels in the cerebrospinal fluid.Early evidence suggesting a systemic abnormality in glutamate signaling. researchgate.net
Increased glutamine-to-glutamate ratio in the brain.May reflect changes in synaptic activity and glutamate-glutamine cycling. nih.gov

Treatment of Traumatic Cerebellum

Traumatic brain injury (TBI), including injury to the cerebellum, is known to trigger a cascade of secondary injury mechanisms, a significant component of which is glutamate-mediated excitotoxicity. nih.govnih.govmums.ac.ir This phenomenon involves an excessive release of glutamate, leading to the overactivation of its receptors, particularly NMDA receptors. mums.ac.irresearchgate.net This overstimulation results in a massive influx of calcium ions into neurons, activating intracellular degradation pathways and ultimately leading to neuronal cell death. mums.ac.irnih.gov

Given this mechanism, compounds that can modulate the glutamatergic system are of considerable interest for the treatment of traumatic cerebellar injury. Derivatives of 1-aminocyclobutane-1,3-dicarboxylic acid have demonstrated potent and selective antagonist activity at NMDA receptor sites. nih.gov By blocking these receptors, such compounds could potentially mitigate the excitotoxic cascade initiated by excessive glutamate release following a traumatic injury. Furthermore, the ability of some ACBD derivatives to inhibit glutamate uptake could also play a role in regulating glutamate levels in the injured brain. researchgate.net The neuroprotective effects of modulating glutamate activity have been demonstrated in animal models of TBI, where glutamate transporter activators and NMDA receptor antagonists have been shown to reduce neurodegeneration. nih.govnih.govmums.ac.ir

Table 2: Effects of Glutamate Modulation in Traumatic Brain Injury Models

InterventionObserved EffectPotential MechanismReference
NMDA Receptor AntagonistsReduced neurological dysfunction and improved bioenergetic state.Blockade of excessive calcium influx and subsequent excitotoxic pathways. mums.ac.irresearchgate.net
Glutamate Transporter ActivatorsDecreased neurodegeneration and neuronal loss.Enhanced clearance of excess glutamate from the extracellular space. nih.govnih.gov
Metabotropic Glutamate Receptor AgonistsAttenuation of NMDA-induced neuronal cell death.Stimulation of intracellular processes that limit sustained elevations in intracellular calcium. nih.gov

Development of Novel Bioactive Molecules

The rigid structure of the cyclobutane (B1203170) ring makes 1-aminocyclobutane-1,3-dicarboxylic acid and its derivatives valuable building blocks in the synthesis of new bioactive molecules. researchgate.netpharmablock.comnih.gov

Pharmaceuticals and Agrochemicals

In pharmaceutical development, the cyclobutane motif is utilized to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. pharmablock.com The constrained nature of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target. nih.gov A notable example of a drug containing a cyclobutane dicarboxylic acid moiety is the chemotherapy agent carboplatin, which incorporates a cyclobutane-1,1-dicarboxylic acid. pharmablock.com This highlights the utility of this chemical scaffold in creating effective therapeutic agents. The synthesis of various cyclobutane derivatives is an active area of research, with the goal of discovering new compounds with interesting biological properties for potential use in both pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Table 3: Examples of Cyclobutane-Containing Drugs

Drug NameTherapeutic AreaRole of Cyclobutane MoietyReference
CarboplatinOncology (Ovarian Cancer)Part of the dicarboxylate ligand that modulates reactivity and reduces nephrotoxicity compared to cisplatin. pharmablock.com
BoceprevirAntiviral (Hepatitis C)The cyclobutane group in the P1 region contributes to higher potency compared to analogues with other cycloalkanes. pharmablock.com
ApalutamideOncology (Prostate Cancer)Forms a spirocyclic scaffold that is part of the androgen receptor antagonist structure. pharmablock.com

Mimicking Natural Compounds in Biological Systems

1-Aminocyclobutane-1,3-dicarboxylic acid derivatives serve as conformationally constrained amino acids, making them excellent tools for creating peptidomimetics—molecules that mimic the structure and function of natural peptides. acs.orgnih.gov By incorporating these synthetic amino acids into a peptide sequence, researchers can enforce specific secondary structures and enhance stability against enzymatic degradation. acs.org

A compelling example of this application is the synthesis of analogs of the immunomodulatory peptide tuftsin (B1682037). acs.org Tuftsin is a tetrapeptide that enhances certain biological activities of phagocytic cells. Researchers synthesized novel 2,4-methano amino acids, which are derivatives of 1-aminocyclobutanecarboxylic acid, and incorporated them into the tuftsin sequence. acs.org Several of these synthetic analogs demonstrated significantly higher activity in stimulating interleukin-6 (IL-6) secretion by macrophages compared to the natural peptide. acs.org Furthermore, the analogs designed to be at the proteolytically sensitive bond of tuftsin showed high resistance to enzymatic hydrolysis. acs.org

Table 4: Activity of Tuftsin and its Methano Amino Acid (MAA) Analogs

CompoundBiological Activity (IL-6 Secretion)Stability in Human SerumReference
Tuftsin (Parent Peptide)Standard activityProne to enzymatic degradation acs.org
[MThr1]tuftsinConsiderably more active than tuftsinHigh resistance to enzymatic hydrolysis acs.org
[MOrn2]tuftsinEqually potent as tuftsinHigh resistance to enzymatic hydrolysis acs.org
[MVal3]tuftsin (isomer)Considerably more active than tuftsinNot specified acs.org

Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy modality for cancer treatment. nih.govnih.gov It involves the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in tumor cells, followed by irradiation with a beam of low-energy neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces high-energy alpha particles and lithium-7 (B1249544) nuclei, which have a very short path length and can selectively destroy the cancer cells containing the boron, while sparing the surrounding healthy tissue. nih.govnih.gov

A critical component of successful BNCT is the development of boron delivery agents that can selectively target tumor cells and deliver a sufficient concentration of ¹⁰B. Boron-containing unnatural amino acids have been investigated for this purpose due to their potential for higher metabolic stability compared to natural amino acids. nih.gov The boronated derivatives of 1-aminocyclobutane-1-carboxylic acid have been explored as promising candidates for BNCT agents. nih.gov These compounds are designed to be preferentially taken up by tumor cells. While research is ongoing, initial studies have shown that some of these compounds can achieve significant tumor-to-brain and tumor-to-blood boron concentration ratios, which is a key requirement for effective BNCT. nih.gov

Future Directions and Emerging Research Areas

Development of More Selective ACBD Analogues

The development of ACBD analogues with enhanced selectivity for specific glutamate (B1630785) receptor subtypes and transporters is a primary focus of ongoing research. While ACBD itself shows broad activity, fine-tuning its structure can yield compounds that target distinct components of the glutamatergic system, thereby offering the potential for more precise therapeutic interventions with fewer off-target effects.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the cyclobutane (B1203170) ring and the functional groups of ACBD, researchers can elucidate the structural requirements for potent and selective interactions with various metabotropic glutamate receptors (mGluRs) and excitatory amino acid transporters (EAATs). For instance, research on related cyclopentane (B165970) analogues has shown that stereochemistry plays a critical role in determining selectivity for different mGluR groups Current time information in Lebanon County, US.nih.gov. These findings provide a roadmap for the rational design of novel ACBD derivatives. The goal is to develop ligands that can selectively modulate the activity of a single mGluR subtype or EAAT, which is essential for dissecting their physiological roles and for developing targeted therapies for neurological and psychiatric disorders.

AnalogueTargetActivityReference
cis-ACBDHigh-affinity glutamate transportersTransportable, competitive inhibitor researchgate.net
(±)-exo-1 (N-acyl-N-phenylpiperazine analog)EAAT1, EAAT2, EAAT3Non-selective inhibitor nih.gov

Advanced Imaging Techniques and Methodologies

Visualizing the distribution and dynamics of ACBD and its targets in living systems is paramount for understanding its mechanism of action and for the development of diagnostics. Future research will increasingly rely on advanced imaging techniques to provide unprecedented spatial and temporal resolution.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging modalities that can be used to study the in vivo pharmacokinetics and target engagement of ACBD analogues. The development of radiolabeled ACBD derivatives, for example with Fluorine-18 (B77423), will enable researchers to map the distribution of specific glutamate receptor subtypes and transporters in the brain and other organs mdpi.com. This information is invaluable for diagnosing diseases associated with glutamatergic dysfunction and for monitoring the efficacy of therapeutic interventions. The development of novel PET radiotracers is an active area of research, with a focus on improving tracer stability, selectivity, and imaging properties focusonmicroscopy.org.

Beyond radionuclide-based imaging, advanced fluorescence microscopy techniques, such as super-resolution microscopy, offer the potential to visualize the nanoscale organization of glutamate receptors and their interactions with ACBD analogues at the single-molecule level nih.govspringernature.comdntb.gov.uaresearchgate.net. The development of fluorescently labeled ACBD probes would allow for direct visualization of their binding to receptors on the cell surface and could provide insights into the dynamic regulation of these receptors in health and disease nih.govnih.gov.

TechniqueApplication for ACBD ResearchPotential Insights
PET/SPECTIn vivo imaging of radiolabeled ACBD analoguesReceptor/transporter distribution, target engagement, disease diagnosis
Super-Resolution Microscopy (e.g., PALM, STORM)Imaging of fluorescently labeled ACBD analogues and their targetsNanoscale organization of receptors, single-molecule tracking, receptor dynamics
Fluorescence-based cellular imagingLive-cell imaging with fluorescent ACBD probesReal-time monitoring of ligand-receptor interactions, cellular uptake and distribution

Exploration of ACBD's Role in Other Biological Systems

While the primary focus of ACBD research has been on the central nervous system, emerging evidence suggests that glutamatergic signaling plays important roles in various peripheral tissues and biological systems. Future research will likely expand to investigate the effects of ACBD and its analogues beyond the brain.

For instance, studies have shown that glutamate transporters are present in astrocytes and play a crucial role in maintaining glutamate homeostasis researchgate.net. The ability of cis-ACBD to act as a transportable inhibitor of these transporters suggests that ACBD analogues could be used to modulate glial function and neuroinflammation researchgate.net. Furthermore, the role of amino acids like glycine (B1666218) in cardiovascular health and the modulation of the immune system by various small molecules open up the possibility that ACBD analogues could have effects on these systems mdpi.comnih.govmdpi.comresearchgate.net. Investigating the impact of ACBD on the cardiovascular and immune systems could reveal novel therapeutic applications for this class of compounds.

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational modeling and experimental screening is a powerful strategy for accelerating the discovery and development of novel ACBD-based drugs. In silico methods can be used to predict the binding of ACBD analogues to their targets, to design new compounds with improved properties, and to prioritize candidates for synthesis and experimental testing.

Molecular docking studies, for example, can provide insights into the binding modes of ACBD analogues at the atomic level, helping to explain their structure-activity relationships nih.govnih.govnih.govbaycare.orgnih.gov. Software such as AutoDock and GROMACS can be used to perform these simulations nih.govnih.govquora.com. Pharmacophore modeling, on the other hand, can be used to identify the key chemical features required for biological activity, guiding the design of new molecules with enhanced potency and selectivity nih.gov3ds.comcomputabio.combioduro.comfda.govdrugbank.comnih.gov. Platforms like Discovery Studio are often utilized for these types of analyses nih.gov3ds.comcomputabio.combioduro.com. By combining these computational approaches with experimental validation, researchers can more efficiently navigate the complex chemical space of ACBD analogues and identify promising lead compounds for further development.

Clinical Translation of ACBD-Based Therapeutics and Diagnostics

The ultimate goal of ACBD research is to translate promising preclinical findings into clinical applications that can benefit patients. The path to clinical translation involves rigorous preclinical studies to establish the safety and efficacy of new drug candidates, followed by a series of clinical trials in humans.

For ACBD-based therapeutics, the focus will be on demonstrating their efficacy in relevant animal models of neurological and psychiatric disorders, such as epilepsy, chronic pain, and schizophrenia quora.comresearchgate.nettocris.com. These preclinical studies are essential for obtaining an Investigational New Drug (IND) application from regulatory agencies like the FDA, which is required to initiate clinical trials nih.govfda.govnih.govresearchgate.netfda.gov. While no clinical trials specifically for "1-Aminocyclobutane-1,3-dicarboxylic acid" are currently listed in major clinical trial registries, the development of related compounds for neurological disorders is an active area of research baycare.orgdrugbank.comnih.govclinicaltrials.govadventhealth.com.

In the realm of diagnostics, the development of ACBD-based PET tracers will require a similar path of preclinical validation followed by clinical trials to establish their safety and utility for imaging specific targets in the human brain nih.govnih.gov. The successful clinical translation of an ACBD-based PET agent would provide a valuable new tool for the diagnosis and management of a range of brain disorders mdpi.com.

Q & A

Basic Research Questions

Q. What are the recommended laboratory handling and storage protocols for 1-Aminocyclobutane-1,3-dicarboxylic acid to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Ensure adequate ventilation to minimize inhalation risks. Avoid direct contact with skin, eyes, or clothing .
  • Storage : Store in a cool, dry place, away from incompatible materials (e.g., strong oxidizing agents). Use airtight containers to prevent moisture absorption or degradation. Stability data for similar cyclobutane derivatives indicate no significant reactivity under standard lab conditions .
  • Spill Management : Contain spills mechanically, dispose of waste via approved chemical channels, and clean contaminated surfaces with ethanol/water mixtures .

Q. What synthetic routes are available for preparing 1-Aminocyclobutane-1,3-dicarboxylic acid, and what are their respective yields and purity considerations?

  • Methodological Answer :

  • Cyclization Strategies : Adapt methods from analogous amino-carboxylic acids, such as 1-Aminocyclopropane-1-carboxylic acid (ACPC). For example, cyclobutane rings can be formed via photochemical [2+2] cycloaddition or catalytic hydrogenation of unsaturated precursors .
  • Amino Functionalization : Introduce the amino group via Gabriel synthesis or reductive amination of ketone intermediates. Purify via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
  • Yield Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and optimize pH (e.g., ~7–8) to minimize side reactions .

Advanced Research Questions

Q. How does the stereochemistry of 1-Aminocyclobutane-1,3-dicarboxylic acid influence its reactivity and interaction with biological targets?

  • Methodological Answer :

  • Chiral Centers : The compound’s cyclobutane ring introduces conformational rigidity. Use X-ray crystallography or nuclear Overhauser effect (NOE) NMR to resolve cis/trans isomerism and assign stereochemistry .
  • Biological Interactions : Compare enantiomers in receptor-binding assays (e.g., glutamate receptors). For example, cis isomers may exhibit higher affinity due to spatial compatibility with active sites, as seen in cyclopentane analogs .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 1-Aminocyclobutane-1,3-dicarboxylic acid in research settings?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) and a C18 column. Validate with spiked standards to confirm resolution from impurities .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight verification and 2D NMR (e.g., HSQC, HMBC) to assign carboxyl and amino proton/carbon signals .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures, ensuring stability under experimental conditions .

Q. How should researchers address discrepancies in reported toxicity profiles of 1-Aminocyclobutane-1,3-dicarboxylic acid across different studies?

  • Methodological Answer :

  • Study Comparison : Analyze variables such as dosage (acute vs. chronic exposure), model systems (in vitro vs. in vivo), and impurity profiles. For example, residual solvents (e.g., DMSO) in synthesis may confound toxicity results .
  • Replication : Conduct standardized assays (e.g., MTT for cell viability) under controlled conditions. Cross-reference with regulatory databases (e.g., REACH) to verify hazard classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-ACBD
Reactant of Route 2
trans-ACBD

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.